

Thermal stability and melting point of 5-Chloro-2-mercaptobenzothiazole.

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Compound of Interest

Compound Name: 5-Chloro-2-mercaptobenzothiazole

Cat. No.: B1225071

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An In-depth Technical Guide to the Thermal Properties of **5-Chloro-2-mercaptobenzothiazole**

Introduction

5-Chloro-2-mercaptobenzothiazole (CMBT) is a heterocyclic organic compound with significant applications in various fields, including its use as a building block in the synthesis of pharmacologically active molecules.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the material's physical and chemical properties is paramount. This guide provides a detailed examination of the thermal stability and melting point of **5-Chloro-2-mercaptobenzothiazole**, offering quantitative data, experimental methodologies, and logical frameworks to underscore the importance of these parameters.

Quantitative Thermal Data

The melting point of **5-Chloro-2-mercaptobenzothiazole** is a critical parameter for its identification, purity assessment, and processing. While generally stable under normal conditions, its behavior at elevated temperatures is crucial for safety and application.[3][4] The data compiled from various sources indicates a consistent but slightly varied melting range, which is typical and can depend on the purity of the sample and the experimental method used.

Property	Value	Source
Melting Point	191-193 °C	ChemicalBook[5]
196.0-202.0 °C	Thermo Scientific Chemicals[6]	
198 °C	Biosynth[1]	
198-200 °C (lit.)	Sigma-Aldrich, Chemical-Suppliers[7][8]	
198.0-200.0 °C	Safety Data Sheet[4]	
198.0-204.0 °C	TCI AMERICA[9]	
202 °C	ChemicalBook[3]	
Boiling Point	324 °C	ChemicalBook[3]
333.2 ± 44.0 °C (Predicted)	ChemicalBook[7]	
Decomposition	Not specified, but thermal decomposition can generate irritating and highly toxic gases.[3]	
Stability	Stable under normal temperatures and pressures. [3][4]	ChemicalBook, Safety Data Sheet[3][4]

Experimental Protocols

Accurate determination of thermal properties requires standardized experimental procedures. Below are detailed methodologies for measuring the melting point and assessing thermal stability.

Melting Point Determination (Capillary Method)

This is the most common method for determining the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus (e.g., Büchi M-565, Thomas-Hoover Uni-Melt)
- Capillary tubes (sealed at one end)
- Sample of **5-Chloro-2-mercaptobenzothiazole**, finely powdered
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **5-Chloro-2-mercaptobenzothiazole** sample is completely dry and finely powdered using a mortar and pestle.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating Ramp:
 - For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
 - For a more precise measurement, use a slower heating rate (1-2 °C/min) when the temperature is within 15-20 °C of the expected melting point. A study on a related derivative utilized a gradient of 5.0 °C/min.[10]
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.
- Replicates: Perform the measurement at least three times and report the average range.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and overall thermal stability.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- High-precision balance
- Sample pans (typically platinum or alumina)
- Gas flow controller (for nitrogen, air, etc.)

Procedure:

- Sample Preparation: Accurately weigh a small amount of the **5-Chloro-2-mercaptobenzothiazole** sample (typically 5-10 mg) into a TGA sample pan.
- Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.
- Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 600 °C).
- Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.
- Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss is considered the decomposition temperature. The curve can reveal single or multiple decomposition steps.

Phase Transition Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique used to study thermal transitions like melting, crystallization, and glass transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Apparatus:

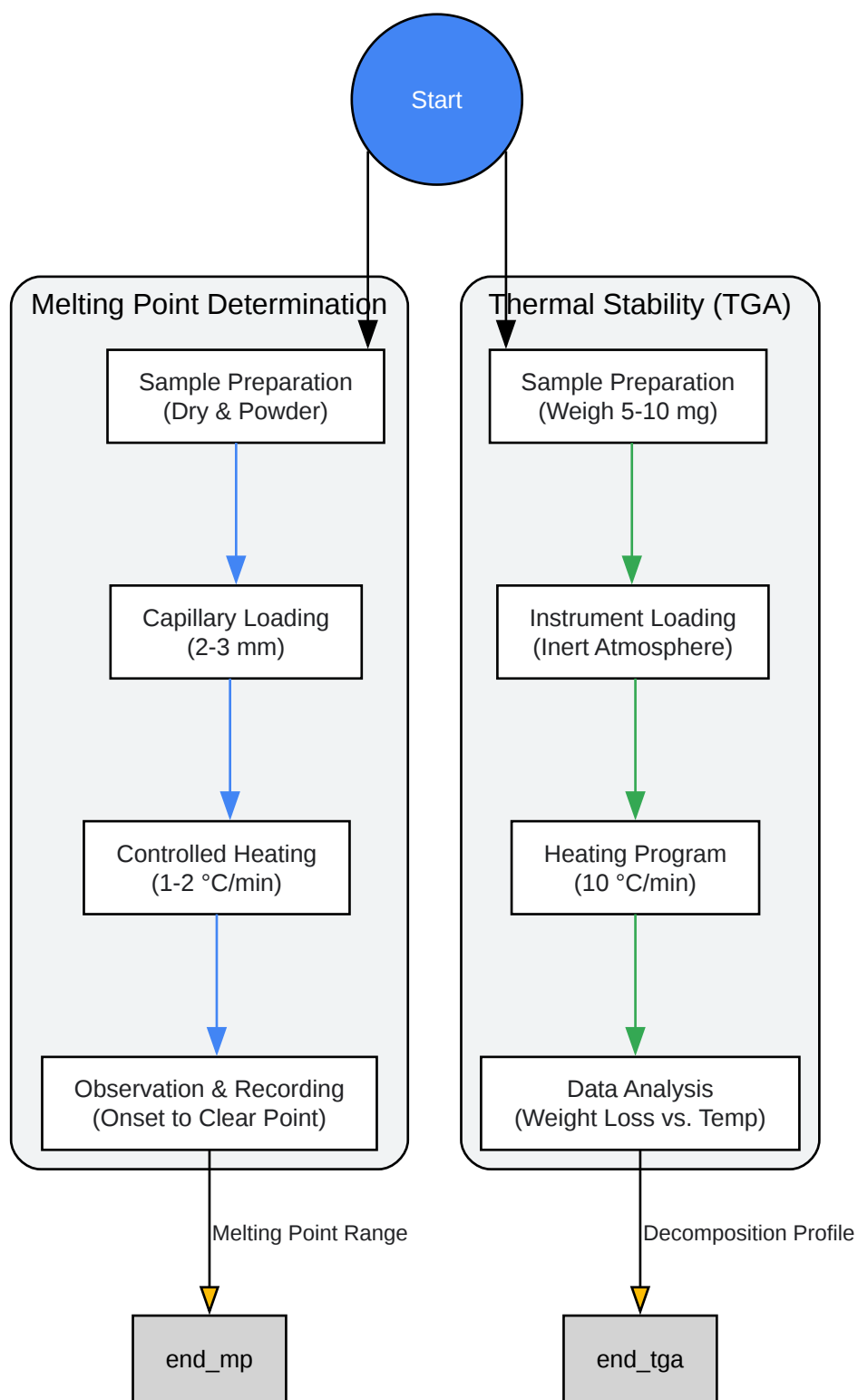
- Differential Scanning Calorimeter (DSC)
- Sample pans and lids (typically aluminum)
- Crimping press for sealing pans
- Gas flow controller

Procedure:

- Sample Preparation: Weigh 2-5 mg of the **5-Chloro-2-mercaptobenzothiazole** sample into a DSC pan. Seal the pan using a crimper.
- Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- Heating Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.
- Data Acquisition: The DSC will record the heat flow to the sample relative to the reference.
- Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events. An endothermic peak represents melting, and its onset temperature is taken as the melting point, while the peak area corresponds to the enthalpy of fusion.

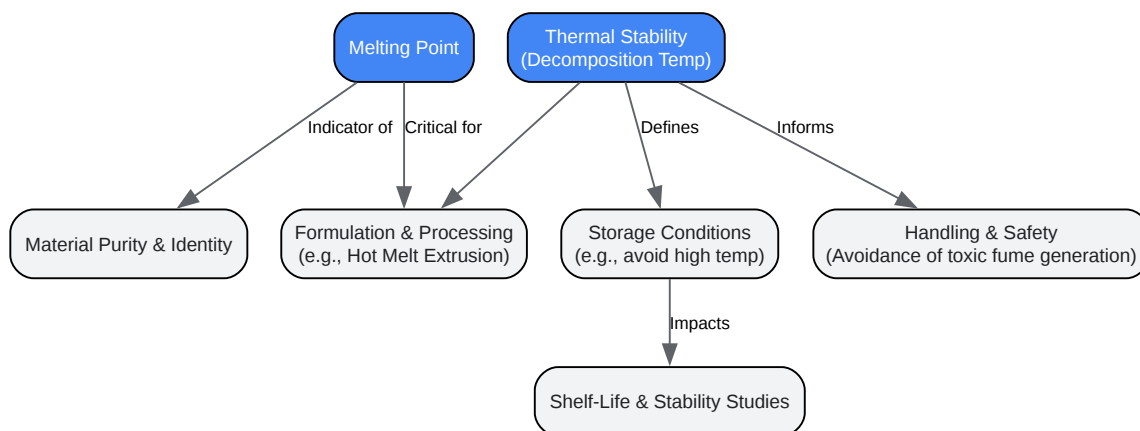
Visualizations: Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language.



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Caption: Experimental workflow for determining thermal properties.



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